Bromo-PEG1-CH2CO2tBu
CAS No.: 157759-50-7
Cat. No.: VC0522104
Molecular Formula: C8H15BrO3
Molecular Weight: 239.11
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157759-50-7 |
---|---|
Molecular Formula | C8H15BrO3 |
Molecular Weight | 239.11 |
IUPAC Name | tert-butyl 2-(2-bromoethoxy)acetate |
Standard InChI | InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 |
Standard InChI Key | MXCPNUHKYMLSRV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCBr |
Appearance | Solid powder |
Introduction
Physical and Chemical Properties
Basic Physical Properties
Bromo-PEG1-CH2CO2tBu exhibits specific physical properties that influence its handling, storage, and application in research contexts. The compound has a molecular weight of 239.107 g/mol, making it a relatively small molecule among PEG derivatives . Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of Bromo-PEG1-CH2CO2tBu
The relatively high boiling point of 268.1±15.0 °C indicates considerable thermal stability, which is beneficial for various synthetic applications requiring elevated temperatures . The density of approximately 1.3 g/cm³ is typical for organic compounds containing halogen atoms . These properties collectively influence the compound's behavior in laboratory settings and impact its suitability for different synthetic methodologies.
Chemical Reactivity
The chemical reactivity of Bromo-PEG1-CH2CO2tBu stems primarily from its two key functional groups: the bromide terminus and the tert-butyl protected carboxyl group . The bromide functionality serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alcohols . This reactivity makes the compound particularly valuable in conjugation chemistry, where it can be used to attach PEG chains to biomolecules or other chemical entities.
The tert-butyl ester group represents a protected form of a carboxylic acid, which can be selectively deprotected under acidic conditions to reveal the free carboxylic acid . This orthogonal protection strategy allows for sequential chemical modifications, enhancing the compound's utility in multi-step syntheses. The PEG chain itself contributes to the compound's solubility profile and provides a spacer that can influence the biological properties of conjugated molecules .
Spectroscopic Characteristics
The compound Bromo-PEG1-CH2CO2tBu exhibits distinctive spectroscopic profiles that assist in its identification and purity assessment. Mass spectrometry reveals characteristic molecular ion peaks corresponding to various adducts, as detailed in Table 2.
Table 2: Predicted Mass Spectrometry Adducts for Bromo-PEG1-CH2CO2tBu
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 239.02774 | 145.9 |
[M+Na]⁺ | 261.00968 | 146.1 |
[M+NH₄]⁺ | 256.05428 | 149.1 |
[M+K]⁺ | 276.98362 | 147.9 |
[M-H]⁻ | 237.01318 | 142.8 |
[M+Na-2H]⁻ | 258.99513 | 145.7 |
[M]⁺ | 238.01991 | 143.7 |
[M]⁻ | 238.02101 | 143.7 |
Applications in Drug Development and Research
Role in PROTAC Synthesis
One of the most significant applications of Bromo-PEG1-CH2CO2tBu is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative class of therapeutic compounds designed to selectively degrade specific target proteins through the ubiquitin-proteasome system. In PROTAC design, the linker component plays a crucial role in connecting the target protein-binding ligand with the E3 ligase recruiting moiety .
Bromo-PEG1-CH2CO2tBu serves as an ideal linker for PROTAC synthesis due to its reactive bromide group, which allows for facile attachment to various functional groups through nucleophilic substitution reactions . The PEG component introduces flexibility and hydrophilicity to the PROTAC structure, potentially enhancing solubility and bioavailability of the final therapeutic agent . The protected carboxyl functionality provides an additional site for conjugation, enabling the creation of complex bifunctional molecules required for effective PROTAC activity .
PEGylation Applications
Bromo-PEG1-CH2CO2tBu belongs to the broader category of PEGylation reagents, which are extensively used to attach polyethylene glycol chains to biomolecules such as proteins, peptides, and small-molecule drugs . The PEGylation process has been demonstrated to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by enhancing their solubility, stability, and circulation time in biological systems .
The specific structural features of Bromo-PEG1-CH2CO2tBu make it particularly suitable for controlled PEGylation reactions. The bromide terminus allows for site-specific attachment to nucleophilic residues in biomolecules, while the protected carboxyl group can be later deprotected and utilized for further functionalization or conjugation . This dual functionality enables the creation of complex PEGylated constructs with precisely positioned PEG chains, which can be critical for maintaining the biological activity of the modified molecule.
Functional Group Modifications
The versatility of Bromo-PEG1-CH2CO2tBu extends to various chemical modifications exploiting its functional groups. The bromide terminus can participate in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, enabling the attachment of aromatic or unsaturated moieties to the PEG chain . These reactions expand the structural diversity achievable with this building block and provide access to complex PEG derivatives with tailored properties.
Additionally, the tert-butyl protected carboxyl group represents a latent functionality that can be unveiled under controlled conditions, typically using acidic reagents . The resulting carboxylic acid can then undergo further transformations, including amide formation, esterification, or activation for bioconjugation purposes . This sequential modification capability makes Bromo-PEG1-CH2CO2tBu a valuable intermediate in multistep synthetic pathways leading to structurally diverse end products.
Quantity | Price (€) |
---|---|
100 mg | 34.00 |
250 mg | 54.00 |
1 g | 101.00 |
5 g | 207.00 |
This pricing structure reflects the specialized nature of the compound and its value in chemical research and development . The availability of different package sizes allows researchers to optimize cost efficiency based on their specific experimental needs.
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